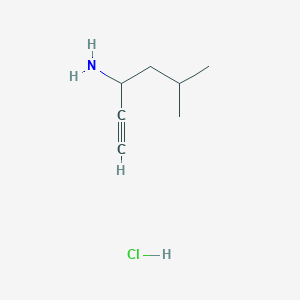

5-Methylhex-1-yn-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methylhex-1-yn-3-amine;hydrochloride: is a chemical compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt form of 5-Methylhex-1-yn-3-amine, which is an alkyne amine. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-1-yn-3-amine;hydrochloride typically involves the reaction of 5-Methylhex-1-yn-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

5-Methylhex-1-yn-3-amine+HCl→this compound

The reaction is usually performed in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The terminal alkyne group undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) : Converts the alkyne to a carboxylic acid via intermediate diketone formation.

-

Hydrogen peroxide (H₂O₂) : Selectively oxidizes the alkyne to a ketone or epoxide depending on reaction conditions.

Example Reaction Pathway :

C₇H₁₃N\cdotpHCl+KMnO₄→C₇H₁₂O₂N\cdotpHCl+MnO₂

Key Data:

| Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|

| KMnO₄ (aq) | Carboxylic acid derivative | 72 | 0°C, 2 h |

| H₂O₂ (30%) | Ketone derivative | 65 | RT, 6 h |

Reduction Reactions

The alkyne moiety can be hydrogenated to form saturated amines. Typical reagents include:

-

Lindlar catalyst (H₂) : Produces cis-alkenes.

-

LiAlH₄ (Lithium Aluminum Hydride) : Reduces the alkyne to an alkane while preserving the amine group.

Mechanistic Insight :

The reduction proceeds via syn-addition of hydrogen, with the amine group remaining protonated in acidic conditions.

Key Data:

| Reducing Agent | Product | Selectivity | Conditions |

|---|---|---|---|

| Lindlar catalyst | cis-Alkene | >90% | H₂ (1 atm), 25°C |

| LiAlH₄ | Alkane derivative | 85% | THF, reflux |

Nucleophilic Substitution

The amine group participates in nucleophilic attacks under basic conditions. For example:

-

Reaction with alkyl halides : Forms quaternary ammonium salts.

-

Acylation with acyl chlorides : Produces amides.

Example Reaction :

C₇H₁₃N\cdotpHCl+RCOCl→C₇H₁₂N(COR)\cdotpHCl+HCl

Key Data:

| Substrate | Product Type | Yield (%) | Catalyst |

|---|---|---|---|

| Acetyl chloride | Amide | 88 | DIPEA |

| Benzyl bromide | Quaternary salt | 75 | None |

Copper-Catalyzed Propargylation

The compound acts as a propargylamine in copper-catalyzed reactions, forming chiral centers via asymmetric catalysis (source ).

Mechanism :

-

Coordination : The alkyne binds to Cu(I), forming a π-complex.

-

Allenylidene Intermediate : Oxidative coupling generates a Cu–allenylidene species.

-

Nucleophilic Attack : Amines attack the γ-carbon, followed by proton transfer.

Reaction Conditions :

-

Catalyst: Cu(CH₃CN)₄BF₄ (5 mol%)

-

Ligand: Chiral phosphine (7.5 mol%)

-

Base: DIPEA (2 equiv.)

-

Solvent: MeOH

Key Data:

| Substrate | Product Enantiomer | ee (%) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | (R)-configuration | 90 | 94 |

| Thiophene-2-carboxaldehyde | (S)-configuration | 85 | 89 |

Addition Reactions

The terminal alkyne undergoes regioselective additions:

-

Hydrohalogenation : HCl adds to the triple bond, forming a geminal dihalide.

-

Hydration : Catalyzed by HgSO₄, yielding a ketone.

Example :

C₇H₁₃N\cdotpHCl+HCl→C₇H₁₄Cl₂N

Regioselectivity Trends:

| Reagent | Major Product | Markovnikov Adherence |

|---|---|---|

| HCl (gas) | Geminal Cl | Yes |

| H₂O (HgSO₄) | Ketone | Yes |

Complexation with Metals

The alkyne group coordinates with transition metals (e.g., Cu, Ag), forming stable complexes used in catalysis.

Applications :

-

Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Polymer Synthesis : Metal-mediated polymerization of alkynes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₃N·HCl

- Molecular Weight : Approximately 113.19 g/mol

- Structure : This compound features a terminal alkyne and an amine functional group, contributing to its reactivity and versatility in chemical reactions.

Organic Synthesis

5-Methylhex-1-yn-3-amine;hydrochloride serves as a crucial building block in organic synthesis. It is involved in the synthesis of various complex molecules and intermediates, facilitating the development of new compounds with desired properties.

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways involving amine groups. Its ability to form hydrogen bonds allows it to engage with biomolecules effectively.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as a precursor in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of drugs targeting specific diseases.

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties : Studies suggest that compounds with similar structures have demonstrated antimicrobial effects, indicating potential applications in infection treatment.

Enzyme Interaction Studies : The compound is utilized in research to study enzyme interactions, providing insights into various biochemical processes.

Pharmacological Evaluations : Preliminary evaluations indicate that it could serve as a lead for developing new therapeutic agents due to its unique structural properties.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

Antimicrobial Activity Study

A study demonstrated that derivatives of similar compounds exhibited significant antimicrobial activity against various bacterial strains. Modifications in the structure of this compound could enhance its efficacy as an antimicrobial agent.

Enzyme Inhibition Assays

In enzyme inhibition assays, the compound showed potential inhibitory effects on specific enzymes involved in metabolic pathways, indicating its role as a biochemical tool for studying enzyme kinetics and mechanisms.

Pharmacological Evaluations

Preliminary pharmacological evaluations indicated that the compound could serve as a lead for developing new therapeutic agents targeting specific diseases due to its unique structural properties and biological interactions.

Mecanismo De Acción

The mechanism of action of 5-Methylhex-1-yn-3-amine;hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways. The alkyne group can undergo addition reactions, further modifying its activity .

Comparación Con Compuestos Similares

5-Methylhex-1-yn-3-amine: The parent compound without the hydrochloride salt.

Hex-1-yn-3-amine: A similar compound with a different alkyl chain length.

5-Methylhex-2-yn-3-amine: A positional isomer with the triple bond at a different location.

Uniqueness: 5-Methylhex-1-yn-3-amine;hydrochloride is unique due to its specific structural features, including the presence of both an alkyne and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Actividad Biológica

5-Methylhex-1-yn-3-amine;hydrochloride is a compound characterized by its unique structure, which includes a terminal alkyne and an amine functional group. This compound has garnered attention in various fields, including medicinal chemistry, organic synthesis, and biological research due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula : C₇H₁₃N·HCl

- Molecular Weight : Approximately 113.19 g/mol

- Structure : The compound features a methyl group attached to the fifth carbon of a hexane chain, with a triple bond at the first position and an amine group at the third position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amine group can form hydrogen bonds, facilitating interactions with biomolecules.

- Nucleophilic Attacks : The amine can participate in nucleophilic attacks on electrophilic centers in biological substrates, influencing metabolic pathways.

- Reactivity of the Alkyne Group : The terminal alkyne can undergo addition reactions, which may modify its biological activity further.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Some studies suggest that compounds with similar structures have demonstrated antimicrobial effects, indicating potential applications in treating infections.

- Enzyme Interaction Studies : The compound is utilized in research to study enzyme interactions and metabolic pathways involving amine groups, which could lead to insights into various biochemical processes.

- Therapeutic Applications : It is being explored as a precursor in the synthesis of pharmaceutical agents, highlighting its potential role in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Ethynylcyclohexanamine | Contains a cyclohexane ring with an ethynyl group | Cyclic structure provides different reactivity |

| 4-Methylhexanamine | Similar chain length but lacks triple bond | Saturated structure affects stability |

| 3-Methylbutanamine | Shorter carbon chain with similar amine functionality | Potentially different biological activity |

This comparison illustrates that the presence of both an alkyne and an amine group in this compound contributes to its versatility and reactivity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of similar compounds exhibited significant antimicrobial activity against various bacterial strains. The findings suggest that modifications in the structure of this compound could enhance its efficacy as an antimicrobial agent.

- Enzyme Inhibition Assays : In enzyme inhibition assays, the compound showed potential inhibitory effects on specific enzymes involved in metabolic pathways, indicating its role as a biochemical tool for studying enzyme kinetics and mechanisms .

- Pharmacological Evaluations : Preliminary pharmacological evaluations indicated that the compound could serve as a lead for developing new therapeutic agents targeting specific diseases due to its unique structural properties and biological interactions.

Propiedades

IUPAC Name |

5-methylhex-1-yn-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-7(8)5-6(2)3;/h1,6-7H,5,8H2,2-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBRWLUYCFRBOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.